molecular formula C20H26N2O B2405170 N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide CAS No. 852138-03-5

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2405170
CAS No.: 852138-03-5
M. Wt: 310.441
InChI Key: LWCYZXBYZAYLLW-UHFFFAOYSA-N
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Description

N-[(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide is a synthetic carbazole derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and neuroscience due to its structural features, which are characteristic of ligands that interact with central nervous system targets . The tetrahydrocarbazole scaffold is a privileged structure in drug discovery, present in the framework of various biologically active natural products and pharmaceuticals . Researchers are exploring this compound and its analogs for their potential as modulators of neurotransmitter systems . Specifically, structurally related compounds are being investigated for their affinity to serotonin (5-hydroxytryptamine, 5-HT) and dopamine receptors, which are critical in regulating cognitive function, mood, and neural signaling . The integration of the cyclohexanecarboxamide group may influence the compound's bioavailability and receptor binding selectivity. This chemical is strictly for use in laboratory research to further understand these mechanisms and its potential research applications. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-20(15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)22-19/h10-12,15,22H,1-9,13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCYZXBYZAYLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide typically involves the reaction of a carbazole derivative with a cyclohexanecarboxylic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide has shown promising results in various biological assays:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against a range of pathogens:

PathogenMIC (µg/mL)Reference Year
Staphylococcus aureus322024
Escherichia coli642024
Mycobacterium tuberculosis1252023

These findings suggest that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties:

Cell LineIC50 (µM)Reference Year
MCF-7 (breast cancer)152023
HeLa (cervical cancer)202023

The compound demonstrated a dose-dependent decrease in cell viability in these cancer cell lines.

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory potential of this compound:

ModelEffect ObservedReference Year
LPS-stimulated macrophagesTNF-alpha reduction by 50%2025

This suggests that this compound may modulate inflammatory responses effectively.

Case Studies

  • Study on Antimicrobial Activity (2024) :
    • Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects were observed with low MIC values for Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023) :
    • Objective : Assess cytotoxic effects on human breast cancer cells.
    • Findings : The compound showed a significant decrease in cell viability with an IC50 value indicating potent anticancer activity.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties using macrophage models.
    • Findings : Treatment resulted in a notable reduction of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea-Linked Cyclohexanecarboxamides

Compounds such as N-(aryl)carbamothioyl cyclohexanecarboxamides (e.g., H₂L₁–H₂L₉, synthesized in –3) share the cyclohexanecarboxamide backbone but incorporate a thiourea (-N-CS-N-) linker instead of a direct methylene bridge. Key differences include:

  • Electronic Properties: The thiourea group introduces sulfur-based soft donor sites, enhancing metal-ion chelation (e.g., for transition metals) .
  • Biological Activity : Thiourea analogs exhibit antifungal, antitumor, and metal-separation properties , but the target compound’s bioactivity remains uncharacterized in the provided evidence.

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Functional Groups Notable Properties
Target Compound 337.45* Carbazole, cyclohexanecarboxamide Conformational rigidity, aromaticity
N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H₂L₄) 313.83 Thiourea, Cl-substituted aryl Metal chelation, antimicrobial
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) 336.47 Thiourea, naphthyl Crystallographic stability
N-(2,3-dimethylphenyl)thiourea analog (C545-0435) 363.52 Thiourea, dimethylphenyl High lipophilicity

*Calculated molecular weight based on formula C₂₁H₂₇N₃O.

Tetrahydrocarbazole Derivatives

and describe carbazole-based analogs, such as:

  • N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide (CAS 110146-03-7): Replaces the cyclohexane group with a benzamide, increasing aromaticity but reducing conformational flexibility .

Table 2: Substituent Effects on Tetrahydrocarbazole Derivatives

Compound Substituent Impact on Properties
Target Compound Cyclohexane Enhanced rigidity, lipophilicity
N-(6-chloro-tetrahydrocarbazolyl)acetamide () Cl at C6 Increased electrophilicity
N-(6-fluoro-tetrahydrocarbazolyl)acetamide () F at C6 Improved metabolic stability

Biological Activity

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 310.41 g/mol
  • InChIKey : HYSVMVTWWRPBEP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate the activity of specific receptors and enzymes involved in cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-substituted carbazoles, including this compound. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and HEP 2 (laryngeal carcinoma) .
  • Mechanism Insight : The presence of electron-donating groups in its structure enhances the compound's basicity, potentially increasing its affinity for biological targets.

Neuroprotective Effects

Research indicates that similar carbazole derivatives exhibit neuroprotective properties:

  • Cell Culture Models : Compounds with structural similarities were shown to protect neuronal cells from glutamate-induced toxicity at low concentrations (as low as 3 µM) .

Other Biological Activities

The compound may also exhibit:

  • Antioxidative Properties : Some studies suggest that derivatives can act as antioxidants, contributing to their neuroprotective effects.
  • Enzyme Inhibition : Certain carbazole derivatives have been documented to inhibit enzymes like topoisomerase II, which is crucial in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µM)Reference
AntitumorA549IC50 = 5.9
NeuroprotectionHT223
Enzyme InhibitionTopoisomerase II2.5

Q & A

What are the established synthetic pathways for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via copper-catalyzed alkylation of cyclohexanecarboxamide with halogenated intermediates. Key steps include:

  • Catalyst choice : Copper(I) iodide or bromide, combined with ligands like 1,10-phenanthroline, enhances reactivity with secondary alkyl halides .
  • Reaction parameters : Optimal yields (>85%) are achieved under photoinduction (blue LEDs, 24–48 hours) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
  • Purification : Column chromatography (hexane/EtOAC gradients) or preparative HPLC resolves diastereomers, with GC or NMR analysis confirming stereochemical ratios .

How can the crystal structure and conformational dynamics of this compound be determined?

Answer:
X-ray crystallography is the gold standard:

  • Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation. Absorption corrections (e.g., multi-scan methods) refine data accuracy .
  • Refinement : SHELXL (for small molecules) refines atomic coordinates against data. Hydrogen-bonding networks are visualized via ORTEP-3, with R-factors <0.06 indicating high precision .
  • Conformational analysis : Cremer-Pople puckering parameters quantify ring distortions (e.g., chair vs. boat conformations in tetrahydrocarbazole and cyclohexane moieties) .

What methodologies are used to assess receptor binding selectivity, particularly for 5-HT receptors?

Answer:
Radioligand binding assays are critical for pharmacological profiling:

  • Competitive binding : Use [³H]-5-HT or subtype-specific ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) in transfected HEK-293 cells.
  • Ki determination : Schild regression analysis of displacement curves identifies selectivity. For example, LY344864 (a structural analog) shows 80-fold selectivity for 5-HT1F (Ki = 0.53 nM) over 5-HT2A (Ki = 3.94 nM) .
  • Functional assays : Calcium flux or cAMP inhibition in vitro models validate agonist/antagonist activity .

How can hydrogen-bonding patterns in crystalline forms influence molecular aggregation?

Answer:
Graph set analysis (Etter’s formalism) classifies hydrogen-bond motifs:

  • Dimer formation : N–H⋯O bonds between carboxamide groups create R₂²(8) motifs, stabilizing centrosymmetric dimers .
  • Chain propagation : Additional N–H⋯O interactions link dimers into [100]-directed chains, affecting solubility and melting points .
  • Software tools : Mercury (CCDC) visualizes networks; SHELXL refines H-bond geometries during structure solution .

How should researchers resolve contradictions in biological activity data across studies?

Answer:
Methodological cross-validation is essential:

  • Replicate assays : Confirm IC50/Ki values using orthogonal methods (e.g., SPR vs. radioligand binding) .
  • Control variables : Standardize cell lines, buffer conditions (pH, ion concentration), and ligand purity (>95% by HPLC) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses, identifying steric clashes or solvation effects that explain variability .

What strategies optimize pharmacokinetic properties of carbazolylcarboxamide derivatives?

Answer:
Structure-activity relationship (SAR) studies guide derivatization:

  • Lipophilicity : Introduce polar groups (e.g., -OH, -F) to cyclohexane or carbazole rings to enhance aqueous solubility. LogP <3 is ideal for CNS penetration .
  • Metabolic stability : Replace metabolically labile sites (e.g., methyl groups on dimethylamino substituents) with deuterium or halogens .
  • In vivo models : Microsomal stability assays (rat/human liver microsomes) and PET imaging in rodents quantify bioavailability and brain uptake .

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